1H-Benzimidazole-2-diazonium hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-2-diazonium hydrogen sulfate is a diazonium salt derived from benzimidazole. This compound is of significant interest in organic chemistry due to its versatile reactivity and potential applications in various fields, including medicinal chemistry and material science. The diazonium group attached to the benzimidazole ring makes it a valuable intermediate for synthesizing a wide range of chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-diazonium hydrogen sulfate can be synthesized through the diazotization of 1H-benzimidazole-2-amine. The process involves treating 1H-benzimidazole-2-amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures. The reaction typically proceeds as follows:
- Dissolve 1H-benzimidazole-2-amine in an acidic solution.
- Add sodium nitrite slowly while maintaining the temperature below 5°C.
- The diazonium salt forms and can be isolated by precipitation with hydrogen sulfate.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent temperature and reagent addition rates.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole-2-diazonium hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide in the presence of the diazonium salt.
Azo Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium sulfite or stannous chloride in acidic conditions.
Major Products Formed:
Substitution Products: Aryl halides, aryl cyanides, and phenols.
Azo Compounds: Azo dyes with vibrant colors.
Amines: The corresponding amine from reduction reactions.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-2-diazonium hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and dyes.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its role in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-benzimidazole-2-diazonium hydrogen sulfate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new chemical bonds. In biological systems, the compound’s reactivity may result in interactions with proteins, nucleic acids, or other biomolecules, potentially leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole: The parent compound, lacking the diazonium group, is less reactive but still valuable in medicinal chemistry.
1H- and 2H-Indazoles: Similar heterocyclic compounds with different nitrogen positions, offering varied reactivity and applications.
1H- and 2H-Benzotriazoles: Another class of benzazoles with distinct chemical properties and uses.
Uniqueness: 1H-Benzimidazole-2-diazonium hydrogen sulfate stands out due to its diazonium group, which imparts unique reactivity, making it a versatile intermediate for synthesizing a wide range of compounds. Its ability to undergo various substitution and coupling reactions distinguishes it from other benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
164357-21-5 |
---|---|
Molekularformel |
C7H6N4O4S |
Molekulargewicht |
242.21 g/mol |
IUPAC-Name |
1H-benzimidazole-2-diazonium;hydrogen sulfate |
InChI |
InChI=1S/C7H5N4.H2O4S/c8-11-7-9-5-3-1-2-4-6(5)10-7;1-5(2,3)4/h1-4H,(H,9,10);(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
INEDUJKHARVDLK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)[N+]#N.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.